

Technical Guide: Physical Properties & Applications of Stable Isotope Labeled -Alanine Derivatives

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Compound of Interest

Compound Name: *(R)*-alpha-Fluoro-beta-alanine-¹³C₃
Cat. No.: B13721907

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Executive Summary & Strategic Utility

-Alanine (3-aminopropanoic acid) is a non-proteinogenic amino acid acting as a rate-limiting precursor to carnosine and a neurotransmitter.[1][2] In drug development, its derivatives serve as flexible linkers in peptidomimetics and PROTACs.

Stable isotope labeling (

H,

C,

N) of these derivatives is not merely a tracking mechanism; it fundamentally alters the physicochemical landscape of the molecule.[3] This guide analyzes these alterations—specifically the Deuterium Isotope Effect (DIE) on lipophilicity and pKa, and the Kinetic Isotope Effect (KIE) on metabolic stability—providing actionable protocols for their characterization.

Physicochemical Properties: The Isotope Effect

The substitution of atoms with their heavier stable isotopes introduces subtle but critical shifts in physical properties.[3]

Chromatographic Behavior (Lipophilicity)

Deuterated derivatives generally exhibit lower lipophilicity than their proteo-analogs. This is due to the shorter C-D bond length (vs. C-H) and smaller molar volume, reducing the hydrophobic surface area.

- Observation: In Reverse-Phase HPLC (RP-HPLC), deuterated -alanine derivatives often elute earlier than unlabeled counterparts.
- Magnitude: The shift is proportional to the number of deuterium atoms. A fully deuterated -alanine moiety () can shift retention time () by 1–2%.

Acid-Base Dissociation (pKa)

Isotopic substitution affects the zero-point energy (ZPE) of chemical bonds. The C-D bond is stronger and less polarizable than C-H, exerting a weak inductive effect that can alter the pKa of adjacent ionizable groups.

Property	Unlabeled -Alanine	Labeled (C,) (N)	Deuterated ()	Effect Mechanism
MW (g/mol)	89.09	93.07	93.11	Mass increase
pKa (COOH)	~3.55	~3.55	~3.57	Secondary isotope effect (inductive)
pKa (NH)	~10.24	~10.24	~10.29	Deuterium is electron-donating vs. Protium
LogP	-3.05	-3.05	-3.08	Reduced molar volume (C-D < C-H)

NMR Spectral Signatures

Using

C and

N labels eliminates the low natural abundance limitation (1.1% for C, 0.37% for N), enabling rapid acquisition of multi-dimensional spectra (e.g., HNC0, HNCA).

- Coupling Constants (

): One-bond coupling (

) in labeled derivatives is typically 10–15 Hz, allowing for unambiguous connectivity assignment.

- Isotope Shifts: Deuterium substitution causes an "intrinsic isotope shift" in

C NMR, typically shielding the attached carbon by ~0.3–0.5 ppm per deuterium.

Experimental Workflows & Protocols

Protocol: Self-Validating Synthesis & QC

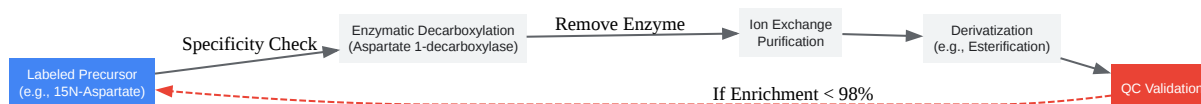
Objective: Synthesize

N-

C-labeled

-alanine derivatives while preventing isotopic scrambling.

Workflow Diagram (DOT):



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Caption: Synthesis workflow emphasizing enzymatic specificity to prevent scrambling, with a hard QC stop-gate.

Methodology:

- Enzymatic Conversion: Use L-aspartate-alpha-decarboxylase (PanD) with

C

,

N-L-aspartate. Chemical synthesis (e.g., oxidation of amino alcohols) risks over-oxidation or racemization.

- Purification: Cation exchange chromatography (Dowex 50W). Elute with NH

OH.

- QC Step (Mass Spectrometry):

- Direct Infusion ESI-MS.
- Calculation: Isotopic Enrichment (IE) =
.
- Acceptance Criteria: IE > 98 atom %.

Protocol: Metabolic Stability (Kinetic Isotope Effect)

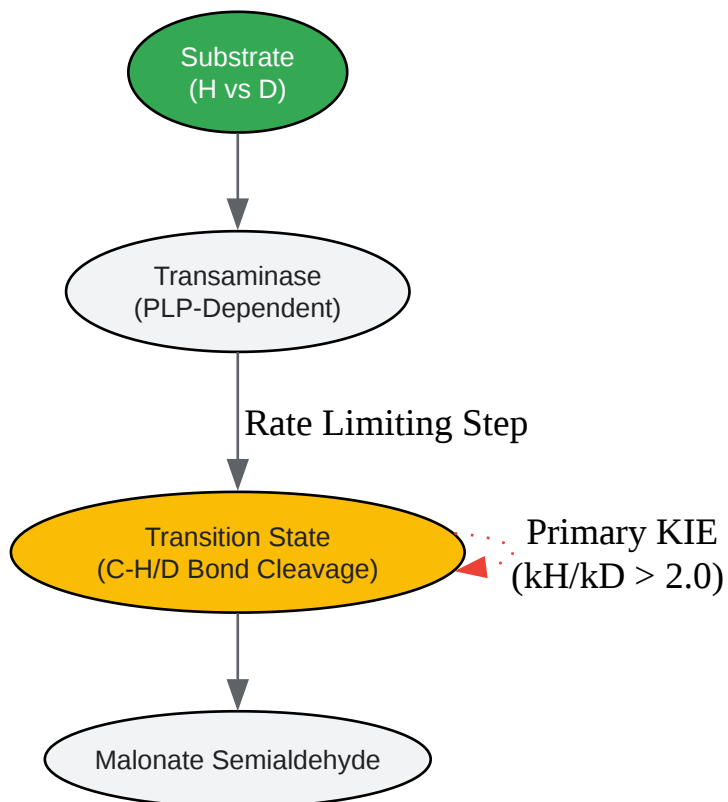
Objective: Determine if deuteration at the

-carbon (C2) or

-carbon (C3) slows degradation by

-alanine transaminase (BATA).

Workflow Diagram (DOT):



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Caption: Mechanism of Kinetic Isotope Effect (KIE) where C-D bond strength impedes the rate-limiting proton abstraction step.

Methodology:

- Incubation: Incubate 10

M of proteo-

-alanine and

-

-alanine separately with human liver microsomes or purified BATA enzyme + Pyruvate (co-substrate).

- Sampling: Quench aliquots at 0, 5, 15, 30, 60 min using ice-cold acetonitrile.
- Analysis: LC-MS/MS monitoring parent depletion.
- Calculation:
 - Plot

vs. time.
 - Calculate

(slope).
 - KIE Value =

.
 - Interpretation: A KIE > 2.0 indicates the C-H cleavage is the rate-determining step, suggesting deuteration will significantly extend half-life in vivo.

Applications in Drug Development[3][4] Metabolic Tracing (Flux Analysis)

Stable isotopes allow for the differentiation of exogenous (drug-derived) vs. endogenous

-alanine.

- Application: Monitoring the uptake of

-alanine derivatives into muscle tissue for carnosine synthesis.

- Advantage:

C

-labeling avoids the "tracer recycling" problem seen with single-carbon labels, as the intact +3 mass unit shift is distinct from re-incorporated single carbons.

Structural Elucidation (Peptidomimetics)

In cyclic peptides or peptidomimetics containing

-alanine, the flexibility of the alkyl chain often hampers NOE-based structure determination.

- Solution: Incorporation of

C/

N allows for measurement of Residual Dipolar Couplings (RDCs) in aligned media, providing angular constraints that define the backbone conformation of the

-alanine linker.

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C

, 98%;

N, 96-99%) Product Specification. Retrieved from

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